molecular formula C23H30O7 B2626350 16alpha-Hydroxyprednisonlone acetate CAS No. 86401-80-1

16alpha-Hydroxyprednisonlone acetate

Cat. No.: B2626350
CAS No.: 86401-80-1
M. Wt: 418.5 g/mol
InChI Key: AAMGSJIEPUHTOK-OYDGTBHESA-N
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Description

16alpha-Hydroxyprednisonlone acetate: is a synthetic glucocorticosteroid with the molecular formula C23H30O7 and a molecular weight of 418.49 . It is used in the treatment of various medical conditions due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with .

    Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

    Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

    Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

    Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

    Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

    Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

    Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

    Substitution: Halogenating reagents like HClO4.

Major Products Formed:

    Oxidation Products: Various hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Halogenated intermediates.

Scientific Research Applications

Chemistry:

  • Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

  • Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

  • Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

  • Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

Comparison with Similar Compounds

    Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

    Budesonide: Used for its strong local anti-inflammatory effects and minimal systemic side effects.

    Ciclesonide: Preferred for treating severe asthma and allergic rhinitis due to its small dosage and strong local effects.

Uniqueness:

  • 16alpha-Hydroxyprednisonlone acetate is unique in its specific hydroxylation pattern, which may influence its interaction with biological targets and its pharmacokinetic properties.

Properties

CAS No.

86401-80-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1

InChI Key

AAMGSJIEPUHTOK-OYDGTBHESA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O

SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

solubility

not available

Origin of Product

United States

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